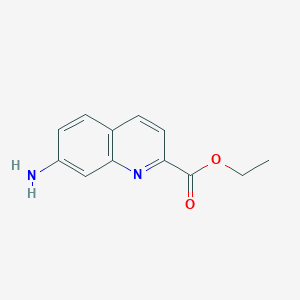

Ethyl 7-aminoquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWQPISSVRITND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods provide invaluable data on connectivity and electronic structure, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single-crystal X-ray diffraction is the definitive method for determining a molecule's solid-state structure, providing precise bond lengths, bond angles, and torsional angles. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.

While a crystal structure for Ethyl 7-aminoquinoline-2-carboxylate itself is not publicly documented, analysis of its derivatives and other substituted quinolines provides insight into the expected structural features. researchgate.net X-ray analysis would confirm the planarity of the quinoline (B57606) ring system. It would also reveal the conformation of the ethyl carboxylate substituent relative to the ring and detail the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen, which dictate how the molecules pack together in the crystal lattice. These non-covalent interactions are critical for understanding the physical properties of the solid material.

Interactive Data Table: Typical Information Obtained from X-ray Crystallography of Quinoline Derivatives

| Parameter | Information Provided | Example Finding for a Quinoline Derivative |

| Crystal System | The basic symmetry of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry elements of the crystal. | P2₁/n |

| Unit Cell Dimensions | The size and shape of the repeating unit (a, b, c, α, β, γ). | a = 20.7 Å, b = 7.5 Å, c = 10.8 Å, β = 94.0° |

| Bond Lengths | The precise distance between bonded atoms. | C=O: ~1.2 Å; Aromatic C-C: ~1.4 Å |

| Bond Angles | The angle between three connected atoms. | C-C-C in ring: ~120° |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, van der Waals forces. | C-H···O hydrogen bonds forming molecular chains. |

Chromatographic and Separation Techniques in Synthesis and Analysis

In the synthesis and analysis of this compound, chromatographic techniques are indispensable for ensuring the purity of the final compound and for monitoring the progress of chemical reactions. These methods are crucial for separating the target molecule from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a critical role in assessing the purity of the compound and identifying any volatile impurities that may be present from the synthesis, such as residual solvents or byproducts.

The methodology involves injecting a vaporized sample into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Research on related quinoline compounds has established effective GC-MS methods that can be adapted for this compound. For instance, the analysis of quinoline has been successfully performed using a capillary column with a temperature-programmed oven to ensure the separation of compounds with different volatilities. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching. Key fragment ions for the quinoline core structure are often observed, which would be characteristic in the mass spectrum of this compound as well. madison-proceedings.com

Table 1: Illustrative GC-MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

This table represents typical starting conditions for the analysis of quinoline derivatives and would be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of non-volatile compounds like this compound. These techniques offer high resolution and sensitivity, making them ideal for separating the target compound from closely related impurities.

In HPLC and UPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. Reversed-phase chromatography, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the analysis of quinoline derivatives.

Method development for the purity assessment of this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. A common mobile phase for quinoline derivatives is a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the amino group. researchgate.netpensoft.net UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC.

Table 2: Representative HPLC/UPLC Conditions for Purity Analysis of Quinoline Carboxylates

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 254 nm or DAD |

| Column Temp. | 30 °C | 40 °C |

These parameters are illustrative and would be fine-tuned for the specific properties of this compound to ensure accurate purity determination.

Thin-Layer Chromatography (TLC) and Flash Column Chromatography are fundamental techniques in synthetic organic chemistry, used for monitoring the progress of reactions and for the purification of the desired product.

TLC is a quick and inexpensive method to qualitatively assess the composition of a reaction mixture. A small amount of the mixture is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a chamber with a solvent system (eluent), which moves up the plate by capillary action. The separation is based on the differential adsorption of the components to the stationary phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be easily monitored.

Once the reaction is complete, Flash Column Chromatography is employed for the purification of the crude product on a larger scale. This technique is a rapid form of preparative column chromatography that uses a positive pressure to force the eluent through a column packed with a stationary phase, usually silica gel. The choice of the solvent system for flash chromatography is typically guided by prior TLC analysis. sorbtech.com A solvent system that provides a good separation of the desired product from impurities on the TLC plate, with an Rf value for the product in the range of 0.2-0.4, is often a good starting point for flash chromatography. sorbtech.com For quinoline derivatives, common solvent systems include mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. biotage.com

Table 3: Common Solvent Systems for TLC and Flash Chromatography of Aminoquinoline Derivatives

| Solvent System (v/v) | Application Notes |

|---|---|

| Hexane:Ethyl Acetate | A versatile system for compounds of moderate polarity. The ratio is adjusted to achieve optimal separation. |

| Dichloromethane:Methanol | Suitable for more polar compounds. A small percentage of methanol significantly increases the eluting power. |

| Chloroform:Methanol | Another effective system for the purification of polar heterocyclic compounds. |

The selection of the solvent system is crucial for a successful separation and is determined empirically for each specific compound and impurity profile.

Biological Activity and Mechanistic Investigations of Ethyl 7 Aminoquinoline 2 Carboxylate Derivatives

Anticancer Potential and Molecular Mechanisms

Derivatives based on the quinoline (B57606) framework have demonstrated notable potential as anticancer agents, operating through a variety of molecular mechanisms. neuroquantology.comnih.gov These compounds can induce apoptosis (programmed cell death), arrest the cell cycle, and interfere with critical signaling pathways that are essential for tumor growth and proliferation. nih.gov The versatility of the quinoline structure allows for modifications that can be tailored to target specific enzymes and receptors involved in cancer progression. researchgate.net

A fundamental step in evaluating the anticancer potential of ethyl 7-aminoquinoline-2-carboxylate derivatives is to assess their cytotoxic effects against a panel of human cancer cell lines. In vitro assays are routinely used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Studies have shown that various quinoline and quinazoline (B50416) derivatives exhibit potent cytotoxic activity against lung carcinoma (A549) and breast cancer (MCF-7) cells. For instance, a series of morpholine-substituted quinazoline derivatives demonstrated significant cytotoxicity against both A549 and MCF-7 cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent colchicine (B1669291). Specifically, compound AK-10 was identified as a highly potent agent with IC50 values of 8.55 µM against A549 cells and 3.15 µM against MCF-7 cells. Another derivative, AK-3 , also showed substantial activity with IC50 values of 10.38 µM and 6.44 µM against A549 and MCF-7 cells, respectively.

Furthermore, novel benzo- and tetrahydrobenzo-[h]quinoline derivatives have been synthesized and evaluated. Compound 6e from this series displayed significant cytotoxicity across four different human cancer cell lines, including A549 and MCF-7, with IC50 values ranging from 1.86 to 3.91 μM. These findings underscore the potential of the quinoline scaffold as a template for developing effective cytotoxic agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AK-10 (quinazoline) | A549 (Lung) | 8.55 ± 0.67 | |

| AK-10 (quinazoline) | MCF-7 (Breast) | 3.15 ± 0.23 | |

| AK-3 (quinazoline) | A549 (Lung) | 10.38 ± 0.27 | |

| AK-3 (quinazoline) | MCF-7 (Breast) | 6.44 ± 0.29 | |

| Compound 6e (benzo[h]quinoline) | A549 (Lung) | 1.86 - 3.91 (range) | |

| Compound 6e (benzo[h]quinoline) | MCF-7 (Breast) | 1.86 - 3.91 (range) |

The anticancer effects of this compound derivatives are rooted in their ability to interact with specific molecular targets and modulate key cellular pathways involved in cancer development and progression.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. Quinoline and quinazoline derivatives have been successfully developed as inhibitors of several important kinases.

c-Abl Kinase: The c-Abl tyrosine kinase is a non-receptor tyrosine kinase that, in its mutated form (BCR-ABL), is a key driver of chronic myeloid leukemia (CML). Styrylquinazoline derivatives have been synthesized and shown to have high inhibitory potential against c-Abl kinase. One such compound, IS1 , demonstrated 90.81% inhibition of ABL kinase activity at a concentration of 0.5 µM.

IGF-1R and IGF-2R: The insulin-like growth factor 1 receptor (IGF-1R) and its signaling pathway play a critical role in tumor proliferation, invasion, and resistance to therapy. A novel quinazoline derivative, HMJ-30 , was developed to disrupt IGF-1R signaling. It was shown to selectively target the ATP-binding site of IGF-1R, thereby inhibiting its downstream signaling pathways. Other small molecule inhibitors, such as BMS-754807 and Linsitinib (OSI-906) , act as potent, reversible, and dual inhibitors of both IGF-1R and the closely related insulin (B600854) receptor (IR). BMS-754807 exhibits IC50 values of 1.8 nM for IGF-1R and 1.7 nM for IR.

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation is linked to tumor growth, invasion, and metastasis. Several quinoline-based molecules are potent c-Met inhibitors. For example, Cabozantinib and Foretinib are well-known c-Met inhibitors that feature a quinoline core. Lien and co-workers designed 4,6,7-substituted quinoline derivatives, with compounds 27 and 28 showing potent c-Met kinase inhibition with IC50 values of 19 nM and 64 nM, respectively.

| Compound Class/Name | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Styrylquinazolines (e.g., IS1) | c-Abl | 90.81% inhibition @ 0.5 µM | |

| BMS-754807 | IGF-1R | 1.8 nM | |

| BMS-754807 | IR | 1.7 nM | |

| Linsitinib (OSI-906) | IGF-1R | 35 nM | |

| Compound 27 (quinoline) | c-Met | 19 nM | |

| Compound 28 (quinoline) | c-Met | 64 nM |

One of the well-established mechanisms of action for planar aromatic molecules like quinoline is DNA intercalation. researchgate.net This process involves the insertion of the flat quinoline ring system between the base pairs of the DNA double helix. This interaction can lead to several cytotoxic consequences:

It can distort the structure of the DNA, interfering with the processes of DNA replication and transcription.

It can inhibit the function of DNA-associated enzymes, such as topoisomerases, which are essential for managing DNA topology during replication.

The conformational changes and DNA strand breaks induced by intercalation can trigger cell cycle arrest and apoptosis. researchgate.net

Studies on novel benzo-[h]quinoline derivatives have used UV and fluorescence spectroscopy to confirm their interaction with calf thymus DNA (CT-DNA). Computational docking studies further support the ability of these compounds to act as DNA-intercalating agents.

Recent research has uncovered a novel mechanism for quinoline derivatives involving the modulation of microRNA (miRNA) maturation pathways. MiRNAs are small non-coding RNAs that play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer.

The antibacterial drug enoxacin (B1671340), which has a quinolone core, was identified as a small molecule enhancer of miRNA (SMER) processing. It was found to exert its anticancer effects by binding to the TAR RNA-binding protein (TRBP), a component of the Dicer complex which is essential for miRNA maturation. More recently, a medicinal chemistry campaign led to the development of a novel fluoroquinolone, derivative 33 , which showed enhanced anti-ovarian cancer activity. This compound demonstrated a stronger binding affinity for TRBP (KD = 4.09 μM) compared to enoxacin and its anticancer action was dependent on TRBP, leading to the modulation of miRNA maturation. This identifies a distinct and sophisticated mechanism through which quinoline-based structures can exert their antitumor effects.

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme that has emerged as a promising target in cancer therapy. PRMT5 is overexpressed in a variety of tumors and plays a role in numerous cellular processes, including transcriptional regulation and cell proliferation.

While direct studies on this compound derivatives as PRMT5 inhibitors are not extensively documented, research into related heterocyclic scaffolds has shown promise. For example, a series of tetrahydroisoquinoline (THIQ) derivatives were designed and synthesized as PRMT5 inhibitors, with some compounds exhibiting potent enzymatic inhibition. Furthermore, high-throughput screening has identified existing drugs that possess PRMT5-inhibitory activity, validating it as a druggable target. The structural similarities between the quinoline core and other heterocyclic scaffolds that have yielded PRMT5 inhibitors suggest that this could be a potential, albeit less explored, mechanism of action for certain quinoline derivatives.

Synergistic Effects with Established Anticancer Agents

The hybridization of quinoline scaffolds with other pharmacophores has been explored as a strategy to enhance anticancer activity and overcome drug resistance. For instance, combining quinoline with chalcone (B49325) moieties has resulted in compounds that bind to the colchicine site of tubulin and exhibit synergistic effects with paclitaxel (B517696) in multi-drug resistant cancer cells. nih.gov Similarly, novel quinoline-chalcone hybrids have demonstrated a synergistic anticancer effect with doxorubicin (B1662922) in colon cancer cell lines. nih.gov While these findings highlight the potential of quinoline derivatives in combination therapies, specific studies on the synergistic effects of this compound derivatives with established anticancer agents are not extensively documented in the currently available literature. The principle of molecular hybridization, however, suggests that incorporating the this compound scaffold into molecules with known anticancer mechanisms could lead to synergistic interactions. Further research is necessary to explore this potential and identify specific combinations that could be effective in a clinical setting.

Antimicrobial and Antiprotozoal Activities

Quinoline derivatives are recognized for their broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The quinoline core is a key component of many antibacterial drugs. biointerfaceresearch.com Studies on various quinoline derivatives have demonstrated their efficacy against a range of bacterial pathogens. rdd.edu.iq For example, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, some quinoline derivatives have been identified as potent antibacterial agents against Clostridium difficile. nih.gov

While the broader class of quinolines shows significant antibacterial potential, specific data on the antibacterial spectrum of this compound derivatives, particularly against Helicobacter pylori, is limited in the reviewed literature. However, the known anti-H. pylori activity of other quinoline-based compounds suggests that this scaffold could be a promising starting point for the development of new agents to combat this pathogen.

The quinoline scaffold is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. raco.cat Research into quinoline derivatives continues to be a major focus in the search for new treatments against resistant strains of Plasmodium falciparum. raco.cat Numerous studies have demonstrated the potent antiplasmodial activity of various 4-aminoquinoline (B48711) derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. unesp.br

Novel quinoline carboxamide-based compounds have been designed as inhibitors of falcipain-2, a cysteine protease of P. falciparum, showing promise in arresting parasite growth. bohrium.commalariaworld.org While these findings underscore the potential of the quinoline core in antimalarial drug design, specific studies focusing on the antimalarial activity of this compound derivatives against different P. falciparum strains are not extensively detailed in the available literature.

The quinoline nucleus is a key structural feature in a number of compounds with antiviral activity. researchgate.net Derivatives of quinoline have been investigated for their efficacy against a range of viruses. For instance, certain quinoline-3-carboxylate derivatives have shown in-vitro antiviral activity against SARS-CoV-2 isolates. nih.gov In-silico studies suggest that these compounds may act by targeting the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit the replication of the Zika virus (ZIKV) in vitro. nih.gov

While the broader class of quinoline derivatives has demonstrated a range of antiviral activities, specific research detailing the antiviral properties and mechanisms of this compound derivatives is not extensively covered in the currently reviewed scientific literature.

Neuropharmacological and Anti-inflammatory Modulation

Derivatives of 2-aminoquinoline (B145021) have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). acs.org Overproduction of nitric oxide by nNOS is implicated in neurodegenerative disorders, making selective inhibition of this enzyme a therapeutic goal. acs.org Several compounds built on a 7-substituted 2-aminoquinoline core have demonstrated high potency and isoform selectivity. acs.org

The inhibitory effects of these aminoquinolines are attributed to their ability to mimic the interactions of the natural substrate, L-arginine, with the conserved glutamate (B1630785) residue in the active site of the enzyme. acs.org The selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a critical aspect of their therapeutic potential.

Below is a data table summarizing the inhibitory activity and selectivity of some 7-substituted 2-aminoquinoline derivatives against different NOS isoforms.

| Compound | Linker Length (atoms) | nNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |

| 5 | 4 | 74 | ~6 | 124 |

| 6 | 5 | 163 | 11 | 148 |

| 7 | 5 | 49 | 49 | ~900 |

| 9 | 5 | 58 | 29 | 557 |

| 15 | 5 | 36 | 128 | 789 |

Data compiled from published research. acs.org The specific substitutions on the core structure vary for each compound.

These findings indicate that modifications to the 7-position of the 2-aminoquinoline scaffold can significantly influence both the potency and selectivity of nNOS inhibition. acs.org

Potential as Anti-inflammatory and Antioxidant Agents

Derivatives of the quinoline scaffold have been a significant focus of research for their therapeutic potential, including their roles as anti-inflammatory and antioxidant agents. Studies have shown that certain quinoline carboxylic acid derivatives exhibit notable anti-inflammatory properties. For instance, quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated impressive anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models using RAW264.7 mouse macrophages. innovareacademics.in Similarly, a series of 7-alkoxy-1-amino-4,5-dihydro derpharmachemica.cominnovareacademics.innih.govtriazole[4,3-a]quinolines showed significant anti-inflammatory activity in a xylene-induced ear edema model in mice. researchgate.net

In the realm of antioxidant activity, research has explored the combination of the quinoline core with known natural antioxidants. A study involving new compounds synthesized by linking natural antioxidant acids—specifically caffeic acid, ferulic acid, and lipoic acid—with an 8-aminoquinoline (B160924) scaffold revealed promising results. researchgate.net The caffeic acid derivatives, in particular, exhibited strong radical-scavenging abilities in a DPPH assay, with activity higher than that of caffeic acid alone. researchgate.net Two of these compounds also provided significant protection against hydrogen peroxide-induced damage in a photoreceptor-like cell line. researchgate.net Another study highlighted a specific quinoline-integrated compound, 7d, which showed potent free radical scavenging activity across multiple assays, including DPPH, ABTS, and superoxide (B77818) anion radical tests.

However, the antioxidant capacity can be structure-dependent. The same study that confirmed the anti-inflammatory effects of certain quinoline carboxylic acids found that the tested compounds lacked antioxidant capabilities in the DPPH radical scavenging assay when compared to ascorbic acid. innovareacademics.in

Table 1: Summary of Anti-inflammatory and Antioxidant Research Findings

| Compound Class/Derivative | Biological Activity Investigated | Model/Assay Used | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-3 & 4-carboxylic acids | Anti-inflammatory | LPS-induced inflammation in RAW264.7 cells | Displayed appreciable anti-inflammatory affinities. | innovareacademics.in |

| 7-alkoxy-quinoline derivatives | Anti-inflammatory | Xylene-induced ear edema in mice | Some compounds exhibited significant activity. | researchgate.net |

| 8-aminoquinoline-caffeic acid conjugates | Antioxidant | DPPH radical scavenging assay; H₂O₂-induced cell damage | Showed higher radical scavenging than caffeic acid; protected cells from oxidative damage. | researchgate.net |

| Quinoline-integrated compound 7d | Antioxidant | DPPH, ABTS, superoxide anion radical assays | Exhibited strong free radical scavenging activity. | |

| Quinoline-3 & 4-carboxylic acids | Antioxidant | DPPH radical scavenging assay | Lacked significant antioxidant capacity compared to ascorbic acid. | innovareacademics.in |

NMDA Receptor Antagonism

Quinoline-2-carboxylic acid derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. The foundational discovery in this area was that kynurenic acid, a quinoline derivative, acts as an antagonist at this site. Building on this, further research has focused on synthesizing more potent and selective analogues.

A study involving a series of 4-substituted-quinoline-2-carboxylic acid derivatives demonstrated that the nature of the substituent at the C4 position is critical for binding affinity. The introduction of an electron-rich substituent at C4, capable of acting as a hydrogen bond donor, was found to potentially increase binding affinity for the glycine site of the NMDA receptor. nih.gov Within this series, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid was identified as the most effective, displaying a high in vitro binding affinity with an IC₅₀ of 0.57 μM. nih.gov Conversely, the introduction of flexible alkyl chains at the C4 position led to a significant decrease in binding affinity. nih.gov

Table 2: NMDA Receptor Antagonist Activity of a Lead Quinoline-2-Carboxylic Acid Derivative

| Compound | Target | In Vitro Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine site of NMDA receptor | 0.57 μM | nih.gov |

Exploration of Other Biological Effects

Anticonvulsant Properties

The therapeutic potential of quinoline derivatives extends to anticonvulsant activity. Research into related heterocyclic structures, such as 7-substituted-4(3H)-quinazolinones, has shown that several compounds in this class possess advanced anticonvulsant activity with lower neurotoxicity compared to reference drugs. innovareacademics.in The mechanism of action for this anticonvulsant effect is often linked to the antagonism of NMDA receptors. Studies on other compounds have established that anticonvulsant efficacy often parallels NMDA receptor antagonist activity, suggesting a direct mechanistic link. This connection indicates that the NMDA receptor antagonism observed in quinoline-2-carboxylate derivatives could translate into significant anticonvulsant properties.

Matrix Metalloproteinase (MMP) Inhibition Profiles

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix; their dysregulation is implicated in diseases like cancer and osteoarthritis. Quinoline derivatives have emerged as promising inhibitors of these enzymes.

Specifically, a series of 8-hydroxyquinoline (B1678124) derivatives were designed and synthesized as inhibitors of MMP-2 and MMP-9, which are key targets in cancer therapy. Two of the most active compounds, designated 5e and 5h, demonstrated potent inhibitory activity against both MMP-2 and MMP-9, with IC₅₀ values in the submicromolar range. Beyond direct enzyme inhibition, these compounds were also found to down-regulate the expression of MMP-2 and MMP-9 in the A549 lung cancer cell line and showed potent anti-proliferative and anti-invasive effects. Other research has focused on developing selective inhibitors for other MMPs, such as MMP-13, which plays a critical role in the cartilage destruction seen in osteoarthritis. derpharmachemica.com

Table 3: MMP Inhibitory Activity of Lead 8-Hydroxyquinoline Derivatives

| Compound | Target MMP | Inhibitory Activity (IC₅₀) | Cellular Effect | Reference |

|---|---|---|---|---|

| 5e | MMP-2 / MMP-9 | Submicromolar | Down-regulates MMP-2/9 expression in A549 cells | |

| 5h | MMP-2 / MMP-9 | Submicromolar | Down-regulates MMP-2/9 expression in A549 cells |

Anthelmintic Efficacy

The quinoline ring is a versatile scaffold that has been investigated for a wide spectrum of pharmacological activities, including anthelmintic effects. derpharmachemica.com Helminth infections are a major cause of morbidity worldwide, and resistance to existing drug classes has prompted the search for new anthelmintic compounds. derpharmachemica.com

Research into various quinoline derivatives has confirmed their potential in this area. One study synthesized a series of 2,3-disubstituted quinolines and evaluated their activity against earthworms, finding that one compound, in particular, showed high potency when compared to the standard drug. derpharmachemica.com Another study on newer quinoline derivatives containing an acridine (B1665455) moiety also reported good anthelmintic activity for several synthesized compounds, although their efficacy was less than the standard drug albendazole. innovareacademics.ininnovareacademics.in Furthermore, a series of 2-arylimidazo[4,5-f]quinolin-9-ols were found to possess significant anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.gov These findings collectively support the exploration of the quinoline nucleus as a basis for developing new and effective anthelmintic agents. derpharmachemica.com

Computational Chemistry and in Silico Methodologies in Quinoline Carboxylate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a quinoline (B57606) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and its target receptor. This affinity is often quantified as a binding energy score, with lower (more negative) values indicating a stronger, more stable interaction. For quinoline derivatives, these simulations can identify potential biological targets and rank compounds based on their predicted potency. For instance, studies on various quinoline compounds have successfully used docking to predict their interactions with targets like c-Abl kinase and Epidermal Growth Factor Receptor (EGFR). pensoft.netnih.gov

The characterization of active site interactions reveals precisely how the ligand fits into the binding pocket of the target. These simulations can identify key amino acid residues that form crucial contacts with the ligand. For example, docking studies on 2-styrylquinolines with EGFR identified hydrophobic interactions with residues such as Val702, Leu694, and Leu820. nih.gov This level of detail is vital for designing more effective and selective drug candidates.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline-amidrazone Hybrids | c-Abl Kinase | -8.5 to -9.5 | MET318, THR315, PHE382 |

| 2-Styrylquinolines | EGFR Kinase | -20.89 | Val702, Leu694, Leu820 |

| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | Not Specified | Val116, Ile174, Trp176 |

| 2-Aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylates | Farnesyltransferase (FTase) | -10.11 | ARG291, LYS294 |

This table illustrates the type of data generated from molecular docking studies on various quinoline derivatives, as specific data for Ethyl 7-aminoquinoline-2-carboxylate is not available in the provided sources.

The stability of a ligand-target complex is largely determined by a network of non-covalent interactions. Molecular docking software excels at identifying these interactions, particularly hydrogen bonds and hydrophobic contacts. Hydrogen bonds are highly directional interactions that contribute significantly to binding specificity. The amino and carboxylate groups on the quinoline scaffold are prime candidates for forming such bonds. nih.gov

Hydrophobic contacts involve nonpolar regions of the ligand and the target's active site. The quinoline ring system itself is largely hydrophobic and can engage in favorable interactions with nonpolar amino acid residues. Understanding the balance of these interactions is key to optimizing a ligand's affinity and selectivity for its intended target. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of a molecule's electronic properties, which govern its structure, stability, and reactivity. These methods are essential for a fundamental characterization of compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict a molecule's three-dimensional geometry, bond lengths, and bond angles. bhu.ac.in Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MESP). The MESP map is particularly useful as it highlights regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how the molecule will interact with other chemical species. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can thus predict the chemical stability and reactivity of quinoline derivatives, guiding their synthesis and application. nih.gov

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

This table outlines key parameters derived from quantum chemical calculations and their general significance in chemical research.

In Silico Pharmacokinetic and Toxicological Prediction

Before a compound can be considered for therapeutic use, its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological properties must be evaluated. In silico ADMET prediction models have become essential for early-stage drug discovery, allowing for the rapid screening of large compound libraries to identify candidates with favorable profiles and flag those with potential liabilities. nih.govnih.gov

These predictive models use a molecule's structure to estimate various properties, such as its potential for intestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity or mutagenicity. researchgate.netucj.org.ua For quinoline derivatives, these tools can help prioritize which compounds should be synthesized and subjected to more rigorous experimental testing, thereby saving significant time and resources. pensoft.net

| ADMET Property | Predicted Outcome for Quinoline Derivatives (General) | Importance in Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | Generally predicted to be high | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable; some derivatives predicted to penetrate | Determines if a drug can act on the central nervous system. |

| CYP450 Enzyme Inhibition | Variable | Predicts potential for drug-drug interactions. |

| Hepatotoxicity | Generally predicted to be low | Assesses the risk of drug-induced liver injury. |

| Mutagenicity (Ames Test) | Generally predicted to be non-mutagenic | Screens for potential to cause genetic mutations. |

This table provides an example of in silico ADMET predictions for the general class of quinoline derivatives, highlighting the importance of these parameters.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Bioavailability Assessment

In silico ADMET profiling is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. For quinoline derivatives, computational tools are employed to predict their absorption, distribution, metabolism, excretion, and toxicity profiles.

The bioavailability of quinoline-based compounds is significantly influenced by their physicochemical properties, such as solubility and permeability. mdpi.comacs.org In silico models can predict these parameters based on the molecular structure of compounds like this compound. For instance, studies on quinoline-3-carboxamides (B1200007) have utilized software like QikProp to predict a range of ADMET properties. mdpi.com These predictions are based on established relationships between molecular descriptors (e.g., molecular weight, logP, polar surface area) and pharmacokinetic behavior. While specific data for this compound is not extensively published, the ADMET properties of analogous quinoline structures provide valuable insights. Generally, the presence of the amino group and the ethyl ester moiety would be key determinants in its predicted absorption and metabolism pathways. For example, a study on novel 4-amino-7-chloroquinoline derivatives showed that structural modifications significantly impact bioavailability, with some analogues achieving excellent oral bioavailability (over 70%) in preclinical models. nih.govmdpi.com

Interactive Table: Predicted ADMET Properties for Representative Quinoline Carboxylate Scaffolds

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens to examine the three-dimensional structure and dynamic behavior of quinoline carboxylates at an atomic level. These techniques are crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules.

For quinoline carboxylates, a key aspect of conformational analysis involves the rotational freedom around the bond connecting the carboxylate group to the quinoline ring. researchgate.net Studies on related compounds, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have shown that the orientation of the ester group relative to the quinoline core can lead to several stable conformers with small energy differences. researchgate.net For this compound, computational analysis would similarly explore the rotation of the ethyl ester group and the planarity of the quinoline system. The amino group at the 7-position can influence the electronic distribution and geometry of the ring system. nih.gov DFT calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are essential for understanding the molecule's reactivity and spectroscopic properties. nih.gov

Interactive Table: Conformational Data for a Model Quinoline Carboxylate System

Data presented is illustrative, based on analysis of a related quinoline carboxylate. researchgate.net

The rigid, planar structure of the quinoline scaffold makes it an attractive building block for the design of foldamers—oligomers that adopt well-defined, predictable three-dimensional structures. nih.gov These architectures can mimic the secondary structures of peptides and proteins, such as helices and sheets, enabling them to interact with biological targets. researchgate.net Quinoline-derived oligoamides, for example, have been shown to form stable helical structures driven by intramolecular hydrogen bonds and steric interactions. researchgate.net

Computational modeling is central to the design of these foldamers. By assembling monomers like this compound in silico, researchers can predict the resulting secondary structure, stability, and helical handedness of the oligomer. nih.gov Molecular dynamics simulations can then be used to study the folding process and the conformational dynamics of these architectures in solution, providing insights that are difficult to obtain experimentally. researchgate.net

Similarly, the quinoline carboxylate scaffold can be incorporated into peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.gov Rational design and molecular modeling guide the placement of the quinoline core to replicate the spatial arrangement of key amino acid side chains (the pharmacophore), allowing the peptidomimetic to bind to the same biological target. nih.govspringernature.com This approach leverages advanced biomolecular modeling software to analyze protein-protein interactions and design mimetics that can modulate these interactions. springernature.com

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Comprehensive Analysis of Substituent Effects on Biological Activity of Ethyl 7-aminoquinoline-2-carboxylate Derivatives

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govfrontiersin.org SAR studies have systematically explored these effects to identify key structural features that govern efficacy and selectivity.

The position of substituents is critical; for instance, in the context of anticancer activity, compounds with substitutions at positions 2 and 3 have shown greater activity against certain cancer cell lines compared to those with substitutions at positions 4 and 8. orientjchem.org The 7-position, corresponding to the amino group in the parent compound, is particularly important. SAR analyses have suggested that large and bulky substituents at position-7 can facilitate antiproliferative activity. frontiersin.org Furthermore, studies on 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position, such as nitro or trifluoromethyl, lower the pKa of both the quinoline ring nitrogen and the side chain's amino group, which in turn influences drug accumulation and activity. nih.gov

The electronic properties of substituents also play a significant role. In one study of quinoline-imidazole hybrids with antimalarial activity, an electron-donating methoxy (B1213986) group (-OCH3) at the 2-position enhanced activity, whereas an electron-withdrawing chlorine atom (-Cl) at the same position led to a loss of activity. rsc.org Similarly, for certain antibacterial quinoline-carbonitrile derivatives, a methoxy group at position 6 was shown to be biologically preferable to a methyl group or no substitution. frontiersin.org

The following table summarizes the observed effects of various substituents on the biological activity of quinoline derivatives.

| Position | Substituent Type | Effect on Biological Activity | Reference |

| 2 | Electron-donating (e.g., -OCH3) | Enhanced antimalarial activity | rsc.org |

| 2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity | rsc.org |

| 2 | Bulky, hydrophobic groups | Necessary for dihydroorotate (B8406146) dehydrogenase inhibition | nih.gov |

| 4 | Carboxylic acid | Strict requirement for dihydroorotate dehydrogenase inhibition | nih.gov |

| 4 | Amino side chain | Presence of an amino side-chain enhances antiproliferative activity | frontiersin.org |

| 6 | Methoxy group (-OCH3) | Increased antibacterial inhibition zone compared to methyl | frontiersin.org |

| 7 | Bulky substituents | Facilitated antiproliferative activity | frontiersin.org |

| 7 | Electron-withdrawing (e.g., -NO2, -CF3) | Lowers pKa; influences pH trapping and antiplasmodial activity | nih.gov |

Rational Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

Rational drug design, leveraging SAR data and knowledge of biological targets, has been instrumental in developing novel analogues of 7-aminoquinoline (B1265446) with improved potency and selectivity. nih.govnih.gov This approach moves beyond random screening to the deliberate creation of molecules optimized for a specific purpose.

A prominent example is the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. Initial 2-aminoquinoline (B145021) compounds showed promise but lacked potency and selectivity for the human nNOS isoform. nih.gov Structural analysis revealed a key difference between rat nNOS and human nNOS: a hydrophobic pocket in the rat enzyme is replaced by a smaller, more polar pocket in the human version containing a histidine residue (His342). nih.gov This insight guided the rational design of new analogues. Strategies included:

Truncating Linker Chains: Shortening the linker between the quinoline core and a hydrophobic aryl ring to avoid unfavorable interactions with His342. nih.gov

Introducing His342-Interacting Moieties: Designing analogues with substituents, such as benzonitriles, that could directly and favorably interact with the specific histidine residue in the human nNOS active site. nih.gov

Another study focused on designing 7-phenyl-2-aminoquinolines where a positively charged tail moiety was positioned to interact with an nNOS-specific aspartate residue, which is absent in other isoforms. This strategy led to compounds with up to 900-fold selectivity for human nNOS over human eNOS. nih.gov

Synthesis of these rationally designed compounds often employs established chemical reactions. The Doebner reaction, for instance, has been used to synthesize 2-arylquinoline-4-carboxylic acid derivatives by reacting an aminobenzophenone, a substituted benzaldehyde, and pyruvic acid. nih.gov Other methods involve the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with anilines to create amide derivatives. nih.gov

Lead Optimization Strategies for Improved Pharmacological Profiles

Improving Solubility and Permeability: A key challenge is balancing water solubility with the ability to cross cellular membranes. Aryl substitution on the quinoline skeleton can increase lipophilicity, which may enhance cell permeability. researchgate.net Conversely, to improve hydrophilicity and reduce off-target binding in the central nervous system, polar groups can be introduced. Strategic placement of these groups can improve the drug-like properties without sacrificing permeability. nih.gov

Enhancing Metabolic Stability: The quinoline core can be susceptible to metabolism by enzymes such as cytochrome P450. Modifications can be made to block these metabolic "soft spots." This can involve replacing a metabolically liable hydrogen atom with a fluorine atom or another group that resists enzymatic degradation.

Structural Simplification: For large and complex lead compounds, structural simplification is a powerful strategy. nih.gov By truncating unnecessary groups or replacing complex ring systems with simpler ones, it is possible to improve synthetic accessibility and optimize pharmacokinetic profiles while retaining the core interactions responsible for biological activity. nih.gov

These modifications are guided by a cycle of design, synthesis, and testing, often using computational tools for prediction and high-throughput screening for experimental validation. danaher.com

Development of New Pharmacological Scaffolds from the Quinoline Core

The quinoline ring is not just a template for simple substitution; it serves as a foundational scaffold for the development of entirely new molecular architectures with unique pharmacological profiles. nih.govorientjchem.org This is achieved by fusing or linking the quinoline core with other known pharmacophores to create hybrid molecules. nih.gov

This hybridization strategy aims to combine the therapeutic activities of two different molecular entities, potentially leading to dual-action drugs or compounds that can overcome drug resistance mechanisms. rsc.org Examples of new scaffolds developed from the quinoline core include:

Quinoline-Triazole Hybrids: These have been investigated for antitubercular activity. frontiersin.org

Quinoline-Thiazole Hybrids: Developed and evaluated for antibacterial and antifungal activities. frontiersin.org

Quinoline-Coumarin Hybrids: Synthesized to explore novel biological activities. frontiersin.org

Ferrocenic Quinoline Derivatives: Created by incorporating a ferrocene (B1249389) moiety, these compounds have shown potent antimalarial activity against chloroquine-resistant strains. nih.gov

By using the quinoline moiety as a versatile building block, medicinal chemists can access a vast chemical space, leading to the discovery of novel therapeutic agents with diverse mechanisms of action. nih.govresearchgate.net

Addressing Challenges in Drug Development: Cellular Permeability and Isoform Selectivity

Two of the most significant hurdles in translating a potent compound into a successful drug are achieving adequate cellular permeability and ensuring selectivity for the intended biological target over closely related ones.

Cellular Permeability: For a drug to be effective, it must often cross cell membranes to reach its intracellular target. The permeability of quinoline derivatives is frequently assessed using in vitro models like the Caco-2 cell assay, which measures the rate of passage across a monolayer of human intestinal cells. researchgate.net A key strategy to enhance permeability involves increasing the molecule's lipophilicity. It has been shown that adding aryl substitutions to the quinoline skeleton can increase lipophilicity and, consequently, cell permeability. researchgate.net However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties. The introduction of specific functional groups can also modulate permeability by influencing hydrogen bonding potential and molecular flexibility.

Isoform Selectivity: Many enzymes and receptors exist as multiple isoforms, which are structurally similar but may have different physiological roles. For example, the nitric oxide synthase (NOS) family includes neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms. Inhibition of eNOS can cause serious cardiovascular side effects, making selectivity for nNOS crucial for treating neurological disorders. nih.gov

Researchers have successfully engineered high isoform selectivity into 2-aminoquinoline derivatives. By exploiting subtle differences in the active sites of nNOS and eNOS, they designed compounds that interact specifically with residues unique to the target isoform, such as His342 and an isoform-specific aspartate in human nNOS. nih.govnih.gov This rational design approach led to the development of inhibitors with significantly improved selectivity profiles, as shown in the table below.

| Compound Type | Target Interaction Strategy | Resulting Selectivity | Reference |

| Truncated 2-aminoquinolines | Avoid repulsion from His342 in human nNOS | Improved human nNOS inhibition | nih.gov |

| Benzonitrile-containing 2-aminoquinolines | Direct, favorable interaction with His342 | Best human nNOS inhibition and improved selectivity | nih.gov |

| 7-phenyl-2-aminoquinolines | Interaction with nNOS-specific aspartate residue | Up to 900-fold selectivity for hnNOS over heNOS | nih.gov |

These targeted strategies demonstrate how a deep understanding of the molecular interactions between a ligand and its receptor can overcome fundamental challenges in drug development, paving the way for safer and more effective medicines.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Diversification of Quinoline (B57606) Carboxylates

The synthesis of quinoline derivatives has traditionally relied on classic methods like the Skraup, Friedländer, and Doebner–von Miller reactions. researchgate.nettandfonline.com However, these methods often require harsh conditions, high temperatures, and the use of hazardous reagents, which present environmental and economic challenges. researchgate.nettandfonline.com Future research is increasingly directed towards the development of novel, efficient, and sustainable synthetic protocols.

Furthermore, the functionalization of the quinoline ring via C-H bond activation is a transformative strategy in modern synthetic chemistry. rsc.org This approach allows for the precise and selective introduction of diverse functional groups, which can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org Metal-free methodologies, such as Brønsted acid-catalyzed reactions, are also being explored to functionalize the quinoline core, offering an environmentally friendly alternative to traditional metal-catalyzed processes. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Potential Application for Ethyl 7-aminoquinoline-2-carboxylate |

|---|---|---|---|

| Traditional Methods (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh reaction conditions, use of hazardous reagents, often low yields. researchgate.nettandfonline.com | Foundational synthesis, but less desirable for future sustainable production. |

| One-Pot Multicomponent Reactions | High efficiency, reduced waste, atom economy, mild conditions. tandfonline.com | Requires careful optimization of reaction conditions. | Ideal for creating diverse libraries of derivatives for SAR studies. nih.gov |

| C-H Bond Functionalization | High atom economy, direct modification of the core structure. rsc.org | Often requires expensive transition metal catalysts. nih.gov | Precise modification of the quinoline core to fine-tune biological activity. |

| Metal-Free Catalysis (e.g., Brønsted Acid) | Environmentally benign, avoids toxic metal contamination. rsc.orgnih.gov | May have a more limited substrate scope compared to metal catalysts. | Sustainable synthesis of novel analogues with high purity. |

Identification of Untapped Biological Targets and Undiscovered Mechanisms of Action

Quinoline derivatives are known to exhibit a wide spectrum of biological activities, but for many compounds, including this compound, the precise molecular targets and mechanisms of action remain to be fully elucidated. nih.govnih.gov Future research will heavily focus on target identification and validation to unlock the full therapeutic potential of these molecules.

A primary mechanism for well-studied quinolines like chloroquine (B1663885) in malaria is the interference with hemoglobin digestion in the parasite's food vacuole, leading to a buildup of toxic heme. nih.govresearchgate.net However, other quinolines may act on different targets. nih.govnih.gov The future for this compound involves screening it against a broad panel of biological targets to uncover novel mechanisms. Techniques such as inverse virtual screening (IVS) can be employed, where the compound is used as a "bait" to identify potential protein targets through computational docking. nih.govfrontiersin.org This in silico approach can rapidly generate hypotheses for subsequent experimental validation. nih.gov

For instance, studies on other quinoline derivatives have identified N-myristoyltransferase (NMT) as a potential target in Leishmania, and elongation factor 2 (PfeEF2) as the target for a quinoline-4-carboxamide derivative in Plasmodium falciparum. frontiersin.orgacs.org Such findings highlight the potential for quinolines to interact with a diverse range of enzymes and proteins. Comprehensive screening of this compound could reveal unexpected activities against cancer-related kinases, microbial enzymes, or neuroreceptors. arabjchem.org

Application of this compound in Combination Therapies and Drug Repurposing Strategies

The increasing prevalence of drug resistance in infectious diseases and cancer necessitates the exploration of new therapeutic strategies. arabjchem.org Combination therapies, where two or more drugs are used together, can enhance efficacy, reduce toxicity, and overcome resistance. Given the broad biological activity of the quinoline scaffold, this compound is a candidate for investigation in combination with existing therapeutic agents.

Drug repurposing, or finding new uses for existing compounds, is another efficient strategy for accelerating drug development. nih.gov Chloroquine, a well-known 4-aminoquinoline (B48711), has been investigated for its potential in cancer therapy and as an antiviral agent, far beyond its original use as an antimalarial. nih.gov A future research direction would be to computationally and experimentally screen this compound against various diseases. For example, a drug repurposing strategy was recently used to identify quinoline-based compounds as potential inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov This highlights the potential to find completely new therapeutic applications for compounds like this compound.

Development of this compound as a Chemical Biology Probe and Tool Compound

Chemical probes are small molecules used to study biological processes and validate protein targets. The structural and photophysical properties of certain quinoline derivatives make them attractive candidates for the development of such tools. For instance, some 7-aminoquinolines exhibit strong intramolecular charge-transfer (ICT) fluorescence, making them suitable for use in cellular imaging.

The development of this compound into a chemical probe would be a significant research direction. This could involve modifying the core structure to enhance its fluorescent properties or to introduce a reactive group for covalently labeling a target protein. Such probes could be used to visualize specific organelles or biological events within living cells, providing valuable insights into cellular function and disease pathology. The quinoline scaffold has already been explored for creating fluorescent probes to detect reactive oxygen species (ROS) in live cells. researchgate.net

Advancements in Predictive Computational Modeling for Expedited Drug Discovery

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries, prediction of biological activity, and optimization of pharmacokinetic properties. nih.gov The application of these techniques to this compound and its derivatives can significantly expedite the discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the chemical structure of compounds with their biological activity. mdpi.com By developing 2D and 3D-QSAR models for a series of aminoquinoline carboxylates, researchers can identify the key structural features required for a desired biological effect. researchgate.netmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com For example, QSAR models have been successfully developed for 4-aminoquinoline derivatives to predict their antimalarial efficacy. researchgate.net

In addition to QSAR, molecular docking can predict how a ligand binds to the active site of a target protein, providing insights into the mechanism of action. mdpi.comijprajournal.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound early in the discovery pipeline, helping to avoid costly failures in later stages. ijprajournal.com

Table 2: Computational Approaches in Quinoline Drug Discovery

| Computational Method | Description | Application to this compound |

|---|---|---|

| Virtual Screening | Docking large libraries of compounds against a protein target to identify potential hits. | Screening derivatives against known therapeutic targets (e.g., kinases, proteases). nih.gov |

| QSAR Modeling | Correlating structural properties of compounds with their biological activities to build predictive models. mdpi.com | Designing new analogues with enhanced potency based on an initial set of active compounds. mdpi.com |

| Molecular Dynamics | Simulating the movement of a ligand-protein complex over time to assess binding stability. | Understanding the dynamic interactions with a potential biological target. nih.gov |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties based on chemical structure. | Early-stage filtering of derivatives to select those with favorable drug-like properties. ijprajournal.com |

Innovations in Green Chemistry and Flow Chemistry for Scalable Quinoline Production

As a promising scaffold, the ability to produce this compound and its derivatives on a large scale is crucial for further development and potential commercialization. Traditional batch production methods are often inefficient and generate significant waste. researchgate.nettandfonline.com Green chemistry and flow chemistry offer innovative solutions for sustainable and scalable synthesis.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use of hazardous substances. researchgate.net This includes the use of environmentally benign solvents like water or ethanol, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. researchgate.nettandfonline.com Nanocatalysts are also emerging as a highly effective option for the green synthesis of quinolines, offering high yields and easy catalyst recovery. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, provides numerous advantages for scalable production. ucd.ieresearchgate.net These include enhanced safety, better process control, faster reaction times, and higher yields. acs.orgresearchgate.net Continuous flow methods have been successfully developed for the synthesis of various quinoline derivatives, with production rates of several grams per hour. researchgate.netvapourtec.com Applying these principles to the synthesis of this compound would represent a significant advancement, enabling efficient, cost-effective, and environmentally responsible production. researchgate.net

Q & A

Q. What computational tools resolve crystallographic data discrepancies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.